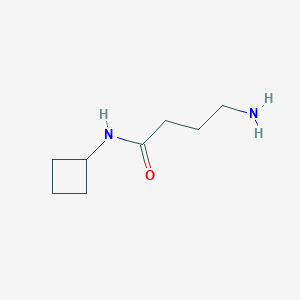

4-amino-N-cyclobutylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-cyclobutylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-6-2-5-8(11)10-7-3-1-4-7/h7H,1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTHWEQUWYNATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Amino N Cyclobutylbutanamide

Retrosynthetic Analysis of 4-amino-N-cyclobutylbutanamide

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netgoogle.com For this compound, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction. researchgate.net This primary disconnection yields two key precursors: a protected 4-aminobutyric acid derivative and cyclobutylamine (B51885).

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (Amide Bond): This breaks the molecule into 4-aminobutyric acid and cyclobutylamine. To prevent unwanted side reactions, the amino group of 4-aminobutyric acid would need to be protected during the synthesis.

Precursor 1: A suitable N-protected 4-aminobutyric acid, such as Boc-4-aminobutyric acid (where Boc is tert-butyloxycarbonyl). This is a commercially available and commonly used building block.

Precursor 2: Cyclobutylamine. This is also a commercially available reagent.

Further retrosynthetic analysis could explore the synthesis of the precursors themselves. For instance, cyclobutylamine can be synthesized from cyclobutanone (B123998) through reductive amination. 4-Aminobutyric acid (GABA) is a well-known neurotransmitter and can be synthesized from various starting materials, such as diethyl cyanomalonate. acs.org

Contemporary Synthetic Routes for Amide Bond Formation

The formation of the amide bond between the protected 4-aminobutyric acid and cyclobutylamine is the key step in the synthesis of this compound.

Amidation Reactions and Coupling Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions and requires high temperatures. nih.gov Therefore, the carboxylic acid must be "activated." This is typically achieved using coupling reagents. iris-biotech.denih.gov

A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, byproducts, and reaction conditions. nih.goviris-biotech.de Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.govnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and reduce side reactions. rsc.org

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be more expensive. nih.gov

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are often the preferred choice for difficult couplings, including those involving sterically hindered or electron-deficient amines. nih.govru.nl

The choice of solvent is also crucial, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common choices. ru.nl

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. nih.govnih.gov |

| Phosphonium Salts | BOP, PyBOP | High reactivity, good for challenging couplings. nih.gov |

| Uronium/Aminium Salts | HATU, HBTU | Very high reactivity, often used for difficult cases. nih.govru.nl |

Cyclobutane (B1203170) Ring Introduction Methodologies in Amide Synthesis

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry, valued for its ability to introduce three-dimensionality and act as a bioisostere for other groups. nih.gov In the synthesis of this compound, the cyclobutane ring is introduced via the precursor, cyclobutylamine.

The synthesis of functionalized cyclobutanes can be challenging due to ring strain. nih.gov Common methods for constructing the cyclobutane core include:

[2+2] Cycloadditions: This is a powerful method for forming four-membered rings, often involving the reaction of two alkene components. mdpi.comnih.gov Photochemical [2+2] cycloadditions are a classic example. ru.nl

Ring Contractions: Methods like the Wolff rearrangement of α-diazoketones derived from cyclopentanones can lead to cyclobutane carboxylic acid derivatives. iris-biotech.de

Functionalization of Pre-existing Cyclobutanes: Starting from simple cyclobutane derivatives, various functional groups can be introduced. rsc.orgbldpharm.com For example, cyclobutanone can be a versatile starting material for producing a range of substituted cyclobutanes. mdpi.com

Strategies for Amine Functionality Protection and Deprotection

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. google.com In the synthesis of this compound, the primary amine of 4-aminobutyric acid must be protected during the amide coupling step.

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups due to its ease of introduction and removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Benzyloxycarbonyl (Cbz or Z): This group is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation. acs.org

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is frequently used in solid-phase peptide synthesis. acs.org

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) acs.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) acs.org |

Stereoselective Approaches in this compound Synthesis

While this compound itself does not possess a chiral center, the principles of stereoselective synthesis are crucial when dealing with more complex analogues or when the synthesis proceeds through chiral intermediates. The stereocontrolled synthesis of substituted cyclobutanes is an active area of research. mdpi.comnih.gov

Methods for achieving stereoselectivity in cyclobutane synthesis include:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a reaction, such as a [2+2] cycloaddition. ru.nl

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for enantioselective synthesis, including the formation of cyclobutane rings. mdpi.comnih.gov

Biocatalysis: Enzymes can offer high levels of stereoselectivity in the synthesis and resolution of chiral cyclobutane derivatives. mdpi.com

For instance, the desymmetrization of meso-cyclobutanones using chiral catalysts can provide access to enantiomerically enriched functionalized cyclobutanes. mdpi.com

Molecular Interactions and Mechanistic Insights of 4 Amino N Cyclobutylbutanamide

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Structural Modifications on Interaction Profiles

There is no available research detailing how modifications to the structure of 4-amino-N-cyclobutylbutanamide affect its molecular interaction profile. Studies of this nature would typically involve synthesizing analogs of the compound and evaluating how changes to its chemical structure—such as altering the cyclobutyl group or the aminobutanamide backbone—influence its binding to potential biological targets. Without such studies, no data tables or detailed findings can be presented.

Pathways of Biotransformation by Isolated Enzymes (In Vitro Enzymatic Studies)

Similarly, no in vitro studies using isolated enzymes to investigate the biotransformation of this compound have been published in the accessible scientific literature. This type of research is crucial for understanding how the compound might be metabolized. It would involve incubating this compound with various enzymes (such as cytochrome P450s or hydrolases) and identifying the resulting metabolites. The lack of such data means that no information on its metabolic pathways or the enzymes involved can be provided.

Table of Compounds Mentioned

Theoretical and Computational Chemistry Studies of 4 Amino N Cyclobutylbutanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, typically employing Density Functional Theory (DFT), provide a powerful lens through which to examine electronic structure, reactivity, and charge distribution.

Electronic Structure, Reactivity Descriptors, and Orbital Analysis

A foundational study of 4-amino-N-cyclobutylbutanamide would involve the calculation of its electronic structure to determine key reactivity descriptors. This analysis hinges on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. bldpharm.com A smaller gap generally suggests higher reactivity.

From these orbital energies, a range of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide quantitative measures of various aspects of reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | 1.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. | 4.35 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.15 eV |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. | 0.159 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. | 3.00 eV |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from quantum chemical calculations.

Orbital analysis would further involve visualizing the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, one would anticipate the HOMO to be localized around the amino group, given the lone pair of electrons on the nitrogen atom. Conversely, the LUMO might be distributed over the carbonyl group of the amide, a common electron-accepting region.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. bldpharm.com The ESP is calculated for a given point in space near the molecule and represents the electrostatic interaction energy between the molecule and a positive point charge. bldpharm.com This map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an ESP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the N-H of the amide would exhibit positive potential (blue), indicating their role as hydrogen bond donors.

To quantify the charge distribution, atomic partial charges would be calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would provide a numerical value for the partial charge on each atom, offering a more detailed picture of the molecule's polarity.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Partial Charge (e) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| N (amino) | -0.85 |

| H (amino) | +0.35 |

| C (carbonyl) | +0.60 |

Note: These values are illustrative and represent the type of data obtained from charge distribution analysis.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment. These methods provide insights into conformational preferences, stability, and potential interactions with other molecules.

Conformational Space and Energy Landscape Analysis

Due to the presence of rotatable single bonds, this compound can adopt numerous conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation using molecular mechanics force fields. The results would be plotted on a potential energy surface, revealing the low-energy, and therefore more populated, conformations. This analysis is crucial for understanding the molecule's shape and how it might present itself for interaction with other molecules.

Computational Docking Studies with Hypothetical Target Proteins (Non-Clinical)

Computational docking is a method used to predict the preferred orientation of a molecule when it binds to a target protein. In a hypothetical, non-clinical research context, docking studies could be performed to explore the potential interactions of this compound with the active site of a model protein. The process involves placing the ligand (this compound) in various positions and orientations within the protein's binding site and calculating the binding affinity for each pose using a scoring function. The results would identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular Dynamics Simulations for Stability and Interaction Prediction

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or in complex with a hypothetical protein, would involve calculating the forces on each atom and using these to predict their motion over time. This would allow for the assessment of the conformational stability of the molecule and the persistence of intermolecular interactions, such as hydrogen bonds, over the simulation period. Analysis of the trajectory from an MD simulation can reveal the flexibility of different parts of the molecule and the dynamic nature of its interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods aimed at creating mathematical models that correlate the structural or property-based features of a chemical compound with its biological activity (QSAR) or physicochemical properties (QSPR).

The development of a predictive QSAR/QSPR model for a series of compounds, which could include this compound, would follow a systematic workflow:

Data Set Curation: A dataset of structurally related compounds with experimentally determined biological activities or properties would be compiled. For this compound, this would involve assembling a library of similar amino amides.

Molecular Descriptor Calculation: A wide range of numerical descriptors for each molecule in the dataset would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D: Descriptors derived from the three-dimensional conformation of the molecule, such as molecular shape and volume.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), would be used to build a mathematical equation linking the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the generated model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal robustness.

External Validation: The model's ability to predict the activity/property of an external set of compounds (not used in model training) is evaluated using metrics like the coefficient of determination (R²).

Without a specific dataset containing this compound, no actual model can be presented.

Theoretical Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, Mass Spectrometry)

Theoretical methods, primarily based on quantum mechanics, can predict the spectroscopic signatures of a molecule like this compound. These predictions are invaluable for confirming molecular structure and interpreting experimental data.

Conformational Analysis: Before predicting spectra, a computational search for the most stable three-dimensional conformation (the lowest energy state) of the molecule is performed. This is crucial as spectroscopic properties are conformation-dependent. For instance, studies on related structures have shown that the relative orientation of groups, such as cyclohexyl or tert-butyl, can lead to different stable conformations (e.g., folded vs. extended), with energy differences that can be calculated. mdpi.com

NMR Spectroscopy Prediction:

Methodology: Density Functional Theory (DFT) is a common method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose.

Interpretation: Theoretical chemical shifts are calculated for each nucleus (hydrogen and carbon) in the molecule. These predicted values are then compared to experimental spectra to aid in peak assignment. For this compound, this would involve predicting the distinct signals for the protons and carbons of the cyclobutyl ring, the butyl chain, and the amino and amide groups.

Hypothetical ¹H NMR Chemical Shift Predictions (Illustrative)

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Amide N-H | 7.5 - 8.5 |

| Amino N-H₂ | 1.5 - 3.0 |

| Cyclobutyl C-H (methine) | 3.5 - 4.5 |

| Butyl chain CH₂ (adjacent to C=O) | 2.0 - 2.5 |

IR Spectroscopy Prediction:

Methodology: The vibrational frequencies of the molecule are calculated, typically using DFT methods. These frequencies correspond to the stretching and bending of chemical bonds, which are the basis of Infrared (IR) spectroscopy.

Interpretation: The predicted IR spectrum shows absorption bands at specific wavenumbers. These can be assigned to particular functional groups. For example, in this compound, key predicted vibrations would include the N-H stretches of the primary amine and secondary amide, the C=O stretch of the amide, and C-N stretches. Intramolecular interactions, such as hydrogen bonds, can influence the position of these bands. mdpi.com

Hypothetical IR Frequency Predictions (Illustrative)

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| N-H Stretch (Amide) | 3250 - 3450 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

Mass Spectrometry Prediction:

Methodology: While direct prediction of a full mass spectrum is complex, computational methods can help predict likely fragmentation pathways of the molecular ion under electron ionization (EI) conditions.

Interpretation: By analyzing the bond strengths and the stability of potential fragments, a theoretical fragmentation pattern can be proposed. For this compound, key fragmentations would likely involve the cleavage of the amide bond (McLafferty rearrangement if applicable) and fragmentation of the cyclobutyl and butyl chains. This helps in interpreting the peaks observed in an experimental mass spectrum.

Advanced Analytical Methodologies in 4 Amino N Cyclobutylbutanamide Research

Chromatographic Separations for Purity and Isomer Analysis (HPLC, GC, SFC)

Chromatographic techniques are fundamental in the analysis of 4-amino-N-cyclobutylbutanamide, enabling its separation from impurities, starting materials, and byproducts. The choice of method depends on the analyte's properties and the analytical goal, such as purity assessment or isomer separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. rsc.org Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Due to its polar nature and the absence of a strong chromophore, direct UV detection of this compound can be challenging and may offer low sensitivity. jocpr.com To overcome this, several strategies can be employed:

Derivatization: Pre-column or post-column derivatization with a reagent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity.

Alternative Detectors: Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. However, coupling HPLC to a mass spectrometer (LC-MS) is often the preferred approach, providing both high sensitivity and structural information. rsc.org

A typical HPLC method would be optimized by adjusting mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and buffer type to achieve optimal retention and peak shape. wu.ac.thjpionline.org The pH is particularly critical as it influences the ionization state of the primary amino group, affecting its interaction with the stationary phase.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds via hydrophobic interactions. wu.ac.th |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic modifier ensures protonation of the amine, leading to consistent retention and good peak shape. Acetonitrile is a common organic modifier. mdpi.com |

| Elution | Gradient | A gradient elution (e.g., 5% to 95% B over 20 minutes) is often necessary to elute the compound with good resolution from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. scielo.br |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce analysis time by lowering mobile phase viscosity. mdpi.com |

| Detector | Mass Spectrometer (MS) or ELSD | Provides universal detection and, in the case of MS, high sensitivity and specificity. |

| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading while ensuring sufficient signal. mdpi.com |

Enantiomeric Separation and Purity Assessment

Assuming a chiral center exists in the this compound molecule or its derivatives, the separation of its enantiomers is critical, as different enantiomers can exhibit distinct biological activities. Two primary HPLC-based strategies are employed for chiral separations:

Chiral Stationary Phases (CSPs): This is a direct method where enantiomers are separated on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of compounds, including amino acids and amines. yakhak.orgsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies.

Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent (l-FDAA) or its analogs like l-FDLA) to form diastereomers. nih.govnih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column. nih.gov This approach has the added benefit of often improving detection sensitivity.

Gas Chromatography (GC) can also be used for chiral analysis, typically after derivatization to form volatile diastereomers, which are then separated on a chiral capillary column. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Structural Elucidation (Non-Identification Data)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of this compound. It provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for the parent molecule and its fragments. nih.govcurrenta.de

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. rsc.org This is particularly powerful for analyzing this compound in complex environments like reaction mixtures or biological samples. currenta.denih.gov

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. In this technique, the molecular ion of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process allows for selective and quantitative analysis even when the compound co-elutes with other species. lcms.cz

The fragmentation pattern of a molecule in an MS/MS experiment is like a fingerprint that provides detailed structural information. libretexts.org By analyzing the fragment ions of this compound, one can confirm the connectivity of its structural motifs. The primary fragmentation mechanisms for such a molecule would likely involve cleavages at the most labile sites, such as the amide bond and bonds alpha to the nitrogen atom. nih.govlibretexts.org

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amine.

Amide Bond Cleavage: Scission of the C-N bond in the amide linkage, leading to fragments corresponding to the acyl and amine portions of the molecule.

Loss of the Cyclobutyl Group: Fragmentation involving the cyclobutyl ring.

McLafferty Rearrangement: A potential rearrangement if the alkyl chain is sufficiently long, though less likely given the structure. libretexts.org

Table 2: Predicted MS/MS Fragment Ions for Protonated this compound

| m/z (Predicted) | Possible Structure / Origin | Fragmentation Pathway |

| [M+H]+ | C9H19N2O+ (Protonated Parent Molecule) | N/A |

| [M+H - NH3]+ | Loss of ammonia (B1221849) from the primary amine | Neutral Loss |

| [M+H - C4H8]+ | Loss of cyclobutene (B1205218) from the amide | Neutral Loss / Ring Cleavage |

| 86.096 | [C5H12N]+ | Alpha-cleavage adjacent to the primary amine |

| 71.070 | [C4H9N]+ | Cleavage of the N-cyclobutyl bond |

| 85.065 | [C4H9O]+ | Cleavage of the amide C-N bond (acylium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While 1D NMR (¹H and ¹³C) is essential for initial structure verification, advanced 2D NMR techniques are required to define the detailed stereochemistry and conformational preferences of this compound. copernicus.org

The molecule's flexibility arises from the puckering of the cyclobutane (B1203170) ring and rotation around several single bonds in the butanamide chain. NMR can provide insights into the dominant conformations in solution. copernicus.orgresearchgate.net

Stereochemical Analysis: For the cyclobutane ring, the relative stereochemistry of substituents can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. researchgate.net The magnitude of proton-proton coupling constants (³JHH) can also help define the ring's puckering and stereochemistry. researchgate.netnih.gov

Conformational Analysis: The conformational equilibrium of the flexible butanamide chain (e.g., the preference for gauche or anti rotamers) can be investigated by measuring vicinal proton-proton coupling constants (³JHH). researchgate.net Furthermore, hindered rotation around the N-cyclobutyl amide bond could potentially lead to the observation of distinct sets of signals for each rotamer, a phenomenon that can be studied with variable temperature NMR experiments. copernicus.org

Table 3: Application of NMR Techniques to this compound Analysis

| NMR Experiment | Information Obtained | Relevance to Structure |

| ¹H NMR | Chemical shifts, integration, coupling constants (J-coupling) | Basic structural verification, proton environment. |

| ¹³C NMR | Number and type of carbon atoms | Confirms carbon skeleton. |

| COSY (Correlation Spectroscopy) | ¹H-¹H spin-spin coupling networks | Establishes proton connectivity within the cyclobutyl and butanamide fragments. |

| HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations (one bond) | Assigns protons to their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C correlations over multiple bonds (2-3 bonds) | Connects the different structural fragments (e.g., links the butanamide chain to the cyclobutyl ring). |

| NOESY/ROESY (Nuclear/Rotating-Frame Overhauser Effect Spectroscopy) | Through-space ¹H-¹H correlations | Determines stereochemistry of the cyclobutane ring and provides constraints on the overall 3D conformation. researchgate.net |

| Variable Temperature (VT) NMR | Changes in spectra with temperature | Investigates dynamic processes like ring puckering or hindered amide bond rotation. copernicus.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govaimspress.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high accuracy. nih.gov

For this compound, obtaining a suitable single crystal is the first and often most challenging step. aimspress.com Once a crystal of sufficient quality is grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice, highlighting any hydrogen bonding involving the primary amine and the amide groups, as well as van der Waals interactions.

Conformation of the Cyclobutyl Ring: The exact pucker and conformation of the cyclobutyl ring would be established.

As this compound is not chiral, it would crystallize in a centrosymmetric space group. The crystallographic data would be presented in a standardized format, including the parameters of the unit cell, the space group, and the final atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | To be determined by analysis. |

| Space Group | The symmetry group of the crystal structure. | A centrosymmetric space group. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | To be determined by analysis. |

| Z Value | The number of molecules per unit cell. | To be determined by analysis. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | e.g., C-N, C=O, C-C bond lengths would be precisely measured. |

| Bond Angles (°) | The angle formed between three connected atoms. | e.g., N-C-C, C-N-H, C-C=O bond angles would be determined. |

| Hydrogen Bonds | Key intermolecular interactions influencing crystal packing. | Expected between the amine N-H and amide C=O groups. |

Spectroscopic Techniques (UV-Vis, IR, CD) for Electronic and Vibrational Characterization

Spectroscopic methods are invaluable for probing the electronic and vibrational states of a molecule, providing complementary information to the static picture offered by X-ray crystallography.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.org The chromophores in this compound are the carbonyl group of the amide and the non-bonding electrons of the nitrogen atoms.

The primary expected electronic transition would be a weak n → π* transition associated with the amide carbonyl group. libretexts.org This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. Due to the absence of extended conjugation or aromatic rings, strong absorptions in the near-UV range are not expected. up.ac.zanih.gov The primary amine does not significantly contribute to absorption in the standard UV-Vis range above 220 nm.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation, which causes vibrations of the molecular bonds. masterorganicchemistry.com It is an excellent tool for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, amine, and alkyl components.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | |

| Amide (N-H) | N-H Stretch | 3250 - 3450 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | N-H Bend (Amide II) | 1510 - 1570 | Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |

The precise positions of these bands can provide subtle information about the molecular environment and any hydrogen bonding present. For example, the N-H and C=O stretching frequencies are sensitive to hydrogen bonding, which would cause a broadening of the peaks and a shift to lower wavenumbers. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for the analysis of chiral molecules. wikipedia.orgntu.edu.sg Since this compound is an achiral molecule, it will not produce a CD signal. Therefore, CD spectroscopy is not an applicable technique for the direct electronic and vibrational characterization of this specific compound in its isolated form. Should this compound be used as a building block in a larger, chiral macromolecule, then CD could be used to probe the structure of that resulting molecule. researchgate.net

Applications and Advanced Research Directions for 4 Amino N Cyclobutylbutanamide Non Clinical, Non Therapeutic

Development as a Chemical Probe for Biological System Interrogation

Chemical probes are indispensable tools for dissecting complex biological processes. mdpi.com The structure of 4-amino-N-cyclobutylbutanamide is well-suited for its development into a chemical probe. The terminal primary amine serves as a reactive handle for the conjugation of reporter tags, such as fluorophores or biotin, or for the attachment of photo-affinity labels like benzophenones or diazirines. mdpi.com This allows for the visualization, isolation, and identification of molecular targets within a cell or complex lysate. mdpi.com

Scaffold Design for Novel Compound Library Synthesis in Academic Screening

In modern drug discovery and chemical biology, the use of molecular scaffolds to generate libraries of structurally related compounds is a cornerstone of identifying new bioactive molecules. mdpi.comlifechemicals.com The concept involves using a core structure that can be systematically decorated with diverse chemical moieties to explore chemical space efficiently. lifechemicals.com this compound is an exemplary candidate for such a scaffold.

Its structure contains two key points for diversification:

The Primary Amine: This group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.

The Cyclobutyl Group: While modification of this ring is less straightforward, its presence provides a three-dimensional character to the molecules, a feature increasingly sought after in screening libraries to improve target specificity and physicochemical properties.

Academic research groups can utilize this compound as a starting scaffold to synthesize focused libraries. mdpi.com For example, by reacting the primary amine with a diverse set of carboxylic acids, a library of N-acylated derivatives can be produced. Each derivative maintains the core cyclobutylbutanamide structure but presents a different chemical group, allowing for a systematic structure-activity relationship (SAR) study against a biological target of interest. nih.gov This scaffold-based approach enables the rapid generation of novel compounds for high-throughput screening campaigns. mdpi.comlifechemicals.com

Table 1: Potential Diversification Reactions for this compound Scaffold This interactive table outlines synthetic strategies for diversifying the this compound scaffold.

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Application of Library |

|---|---|---|---|

| Acylation | Carboxylic Acids, Acid Chlorides | Amides | SAR studies, Peptidomimetics |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Exploring different electronic properties |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Modulating basicity and steric bulk |

Role as a Precursor in Synthetic Methodology Development

The utility of a chemical compound is often defined by its ability to serve as a starting material for more complex molecules. This compound, with its distinct functional groups, can act as a valuable precursor in the development of new synthetic methods. bldpharm.com Organic chemists often seek robust and versatile building blocks to test and refine novel chemical transformations.

The primary amine can be protected, for instance with a Boc (tert-butyloxycarbonyl) group, allowing for subsequent chemical modifications at other positions if such were to be introduced. organic-chemistry.org The amide bond is generally stable, but its presence could be used to direct reactions at adjacent positions. The compound serves as a model system for reactions involving primary amines or for the synthesis of more elaborate structures containing the N-cyclobutylamide motif. For example, a new catalytic method for C-H activation could be tested on the butyl chain of this precursor. Its availability from chemical suppliers underscores its role as a fundamental building block for synthetic chemists. bldpharm.comsigmaaldrich.combldpharm.com

Exploration in Advanced Materials Science

While direct applications in materials science are not yet established, the structural features of this compound suggest potential avenues for exploration. The primary amine and the secondary amide are both capable of forming hydrogen bonds, a key interaction in the design of supramolecular assemblies and certain polymers.

In polymer chemistry, bifunctional monomers are essential. The amine group could, in principle, be used for polymerization reactions, such as the formation of polyamides or polyimines. The cyclobutyl group would impart a degree of rigidity and a specific packing geometry to the resulting polymer chain, potentially influencing its thermal and mechanical properties. While speculative, its role as an "organic monomer of COF" (Covalent Organic Framework) or other material building block is listed by some suppliers, indicating research interest in this area. bldpharm.com Amino acids and their derivatives have been explored for their role in creating cryoprotectants and as components in biomaterials, suggesting that related structures like this compound could find use in similar contexts. mdpi.com

Integration into Academic Drug Discovery Research (Early-Stage Target Identification and Lead Optimization)

Academic drug discovery plays a vital role in the initial phases of therapeutic development, including target identification, hit generation, and lead optimization. nih.govresearchgate.net Small, versatile molecules like this compound are integral to this process. In early-stage research, the goal is to identify "hits"—compounds that show activity against a biological target in a screening assay. nih.gov

Libraries built around the this compound scaffold can be screened against various targets (e.g., enzymes, receptors) to identify such hits. lifechemicals.comdovepress.com Once a hit is identified, the process of lead optimization begins. This involves synthesizing analogues of the hit compound to improve its potency, selectivity, and drug-like properties. The defined structure of this compound provides a clear starting point for these iterative chemical modifications. For example, if a hit compound from a library based on this scaffold shows promising activity, medicinal chemists can systematically alter the substituents introduced onto the primary amine or explore isomers of the butanamide chain to enhance target engagement. nih.govnih.gov This structured approach is fundamental to advancing a discovery program from an initial hit to a viable lead candidate for further preclinical development.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biotin |

| Benzophenone |

| Diazerine |

Future Research Avenues and Methodological Challenges in 4 Amino N Cyclobutylbutanamide Studies

Advancements in Stereocontrolled Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function. For γ-amino acids like 4-amino-N-cyclobutylbutanamide, stereocontrolled synthesis—the ability to produce a specific stereoisomer—is a paramount challenge and a vibrant area of research. researchgate.net A growing demand for enantiomerically pure β- and γ-amino acids has spurred the development of numerous synthetic strategies. researchgate.net

Current research focuses on several promising avenues:

Catalytic Asymmetric Synthesis: The development of novel catalysts is at the forefront of stereoselective synthesis. For instance, rhodium-phosphine catalysts have shown potential in the hydrogenation of β-dehydroamino acid derivatives. tandfonline.com Similarly, iridium and rhodium-based catalysts are being used for the diastereoselective synthesis of γ-amino alcohols, which are structurally related to γ-amino acids. rsc.org These methods offer a direct route to specific stereoisomers, avoiding the need for resolving racemic mixtures.

Chiral Auxiliaries and Substrates: The use of chiral auxiliaries, which temporarily impart their chirality to a molecule during synthesis, remains a valuable technique. researchgate.net Additionally, starting from naturally occurring chiral molecules, such as α-amino acids, provides a "chiral pool" from which to build more complex structures. researchgate.netresearchgate.net

Organocatalysis: This branch of catalysis uses small organic molecules to drive stereoselective reactions. It has emerged as a powerful tool for the synthesis of β-amino acid derivatives and holds promise for the synthesis of γ-amino acids as well. tandfonline.com

Despite these advances, challenges remain in achieving high yields and enantiomeric excess for all desired stereoisomers of γ-amino acids. researchgate.netmdpi.com Future work will likely focus on the discovery of more efficient and selective catalysts and the development of novel synthetic pathways.

Comprehensive Mechanistic Characterization of Novel Interactions

A deep understanding of how this compound interacts with biological targets at a molecular level is crucial for rational drug design and understanding its biological effects. Molecular recognition is fundamental to nearly all biological processes. nih.gov

Key areas for future investigation include:

Ligand-Receptor Binding Dynamics: Moving beyond static pictures of binding, research is increasingly focused on the dynamic nature of these interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational changes and energetic landscapes of ligand-protein complexes, providing insights into the mechanisms of binding and recognition. researchgate.net

Identification of Novel Binding Partners: High-throughput screening methods, coupled with systems biology approaches, can help identify previously unknown protein targets for this compound. mdpi.com This is essential for understanding its full spectrum of biological activity.

A significant challenge lies in accurately predicting the binding affinity and kinetics of these interactions, which are essential for drug development. nih.gov

Development of Advanced Computational Models for Complex Biological Systems

Computational modeling has become an indispensable tool in modern biological and chemical research, offering insights that are often difficult or impossible to obtain through experimental methods alone. arxiv.orgnih.gov For a molecule like this compound, computational models can predict its properties, simulate its interactions with biological systems, and guide experimental design. mpg.de

Future directions in this area include:

Improving the Accuracy of Force Fields: The accuracy of molecular simulations heavily depends on the underlying force fields, which describe the potential energy of the system. Continued refinement of these force fields is necessary to improve the predictive power of simulations. nih.gov

Multi-Scale Modeling: Biological processes span a vast range of time and length scales. Multi-scale models that integrate different levels of theory, from quantum mechanics (QM) for the reactive center to coarse-grained (CG) models for the larger environment, are being developed to capture this complexity. mpg.deunimib.it

Machine Learning and Artificial Intelligence: The integration of machine learning and AI is revolutionizing computational biology. azolifesciences.comnih.gov These approaches can be used to analyze large datasets, predict protein-ligand interactions, and even design novel molecules with desired properties. nih.gov

A major hurdle is the computational cost associated with detailed simulations of large biological systems. nih.gov Developing more efficient algorithms and leveraging high-performance computing are critical for overcoming this limitation.

Integration of Multi-Omics Data in In Vitro Systems Biology Approaches

Systems biology aims to understand the complex interplay of various components within a biological system. frontiersin.org The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of cellular processes and their response to perturbations, such as the introduction of a compound like this compound. azolifesciences.comnih.gov

Key research avenues include:

Developing Integrative Frameworks: A significant challenge is the development of computational frameworks that can effectively integrate heterogeneous data from different omics platforms. nih.govembopress.org Methods like Multi-Omics Factor Analysis (MOFA) are being developed to identify the principal sources of variation in such datasets. embopress.org

Building Mechanistic Models: The ultimate goal is to move beyond correlational studies to build causal models that can explain how changes at one molecular level lead to effects at another. embopress.org The COSMOS (Causal Oriented Search of Multi-Omics Space) pipeline is an example of a method that integrates multi-omics data with prior knowledge to generate mechanistic hypotheses. embopress.org

Application in Novel In Vitro Models: The application of multi-omics approaches to advanced in vitro models, such as organ-on-a-chip and 3D cell cultures, can provide more physiologically relevant insights into the effects of a compound. plos.orgcriver.com These models better mimic the complexity of human tissues and organs. criver.com

The inherent differences in data types and the need for sophisticated bioinformatics tools and databases present ongoing challenges in this field. nih.gov

Addressing Scalability and Efficiency in Synthetic Protocols

For any chemical compound to have practical applications, its synthesis must be scalable and efficient. While laboratory-scale synthesis can produce small quantities of a compound for initial studies, large-scale production for industrial or pharmaceutical use presents a different set of challenges. biomatik.com

Areas for future focus include:

Development of Catalytic Methods: There is a strong need for robust and general catalytic methods for amide bond formation, a key step in the synthesis of this compound. acs.org Current methods often rely on stoichiometric coupling reagents that are inefficient and generate significant waste. ucl.ac.uk

Green Chemistry Approaches: The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic processes. ucl.ac.uk This includes the use of greener solvents, reducing waste, and improving atom economy. biomatik.comacs.org

Continuous Flow Technology: Continuous flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. rsc.orgresearchgate.net This technology is a promising avenue for the scale-up of amide synthesis. researchgate.net

A major challenge is the transition from small-scale laboratory procedures to large-scale industrial production, which often requires significant process optimization and development. acs.org The use of explosive or toxic reagents in some coupling protocols also presents a significant hurdle for scale-up. biomatik.com

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-cyclobutylbutanamide, and how can reaction conditions be optimized?

The synthesis of this compound can be modeled after analogous amide preparations. A common approach involves reacting 4-aminobutanoyl chloride with cyclobutylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in inert solvents like dichloromethane at low temperatures (0–5°C) to control exothermicity and minimize side reactions . Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity. Optimization may involve adjusting molar ratios, solvent polarity, or reaction time.

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR spectroscopy : and NMR can verify the cyclobutyl group’s signature peaks (e.g., cyclobutane ring protons at δ 2.0–3.0 ppm) and amide bond resonance (δ ~7.5–8.5 ppm for NH) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNO).

- HPLC : Purity analysis using a C18 column with UV detection at 210–220 nm ensures minimal impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across studies?

Contradictions may arise from assay variability or target selectivity. To address this:

- Replicate assays under standardized conditions (e.g., consistent cell lines, incubation times, and controls).

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinity directly .

- Perform molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors) and compare results with in vitro data .

- Conduct meta-analyses of published datasets to identify confounding variables (e.g., solvent effects, pH) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Key methodological considerations include:

- Animal models : Use rodents (e.g., Sprague-Dawley rats) for bioavailability, tissue distribution, and clearance studies.

- Dosing routes : Compare oral, intravenous, and intraperitoneal administration to assess absorption efficiency.

- Analytical methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites and potential toxicity .

Q. What computational approaches are effective for predicting the pharmacological mechanisms of this compound?

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time to assess binding stability .

- Quantitative structure-activity relationship (QSAR) : Corrogate structural features (e.g., cyclobutyl ring strain, amide polarity) with activity data .

- ADMET prediction tools : Use platforms like SwissADME to forecast absorption, distribution, and toxicity profiles .

Methodological Best Practices

- Synthesis scalability : For gram-scale production, optimize solvent recovery and catalyst reuse to reduce costs .

- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data and assay protocols .

- Ethical compliance : Ensure in vivo studies follow institutional animal care guidelines (e.g., IACUC approval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.